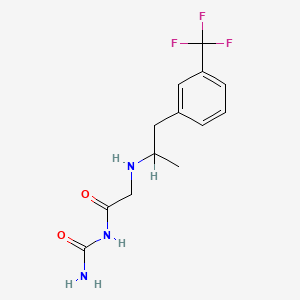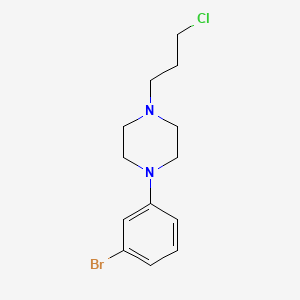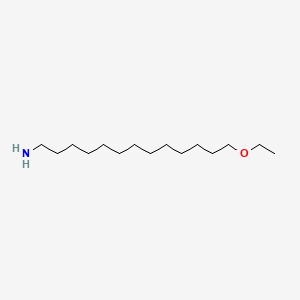
1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane is a compound that belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is known for its unique structural properties, which include high thermal stability and density.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of a diacylhydrazine with a fluorinated carboxylic acid under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis .
化学反应分析
Types of Reactions
1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with carboxyl or nitro groups, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
科学研究应用
1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials with specific properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug design and development, particularly in the creation of new pharmaceuticals with improved efficacy and stability.
Industry: Utilized in the development of high-performance materials, such as polymers and coatings, due to its thermal stability and resistance to degradation
作用机制
The mechanism of action of 1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique electronic properties allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and energetic materials.
1,2,5-Oxadiazole (Furazan): Utilized in high-energy materials and explosives.
1,3,4-Oxadiazole: Commonly found in pharmaceuticals and agrochemicals
Uniqueness
1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane stands out due to its perfluorinated propyl linker, which imparts unique properties such as enhanced thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring high-performance materials .
属性
CAS 编号 |
5086-79-3 |
|---|---|
分子式 |
C19H10F6N4O2 |
分子量 |
440.3 g/mol |
IUPAC 名称 |
2-[1,1,2,2,3,3-hexafluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H10F6N4O2/c20-17(21,15-28-26-13(30-15)11-7-3-1-4-8-11)19(24,25)18(22,23)16-29-27-14(31-16)12-9-5-2-6-10-12/h1-10H |
InChI 键 |
MMABQVGOFGJOQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(C(C(C3=NN=C(O3)C4=CC=CC=C4)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)









![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)


